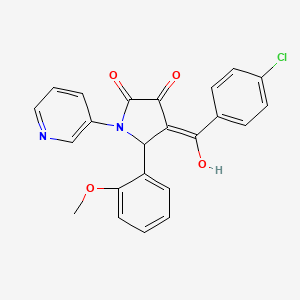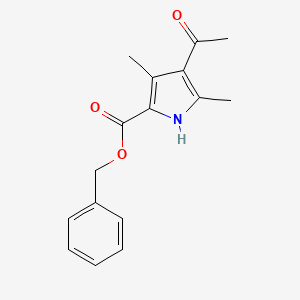![molecular formula C21H23Cl2O3P B3903976 ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate](/img/structure/B3903976.png)
ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate
Vue d'ensemble
Description
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate, also known as TBC (tetrabromocyclooctane), is a widely used flame retardant in various industries such as electronics, textiles, and plastics. It is a highly effective flame retardant due to its ability to inhibit the combustion process by releasing bromine radicals. However, due to its persistence and potential toxicity, TBC has become a topic of concern in recent years. In
Applications De Recherche Scientifique
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has been extensively studied for its flame retardant properties in various materials. It has also been investigated for its potential use in agriculture as a pesticide. Additionally, ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has been studied for its effects on the environment and human health.
Mécanisme D'action
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate acts as a flame retardant by releasing bromine radicals upon exposure to heat, which then inhibit the combustion process. In agriculture, ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate acts as a pesticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has been shown to have potential toxicity to humans and animals. It can accumulate in the body and has been linked to developmental and reproductive toxicity, as well as neurotoxicity. ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate has also been found to have endocrine-disrupting effects on aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate is a highly effective flame retardant and pesticide, making it a valuable tool in various industries. However, its potential toxicity and persistence in the environment are limitations that must be considered in its use.
Orientations Futures
Future research on ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate should focus on developing safer alternatives with similar flame retardant and pesticide properties. Additionally, further studies on the environmental and human health effects of ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate are needed to fully understand its potential impact. Finally, research on the potential use of ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate in other applications, such as medicine or energy storage, should be explored.
Propriétés
IUPAC Name |
ethyl 1-bis(4-chlorophenyl)phosphorylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2O3P/c1-2-26-20(24)21(14-4-3-5-15-21)27(25,18-10-6-16(22)7-11-18)19-12-8-17(23)9-13-19/h6-13H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIVCCAXNIUBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(2-furylmethyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3903909.png)

![4-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3903919.png)
![1-[4-(difluoromethoxy)phenyl]-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3903922.png)
![ethyl 4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3903930.png)
![(3aS*,6aS*)-2-benzyl-5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3903933.png)
![3-[2-({[1-(2-furylmethyl)piperidin-3-yl]carbonyl}amino)ethoxy]benzoic acid](/img/structure/B3903934.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B3903956.png)



